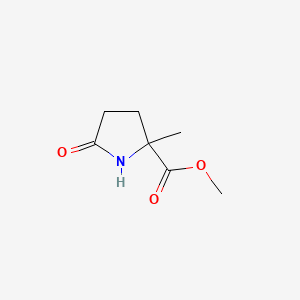

![molecular formula C14H10N2O B3012064 Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone CAS No. 210035-02-2](/img/structure/B3012064.png)

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

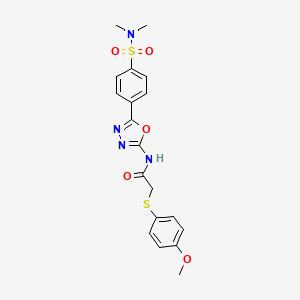

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.247. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

- Synthesis of Derivatives and Optical Properties : Derivatives of imidazo[1,2-a]pyridine, such as 1,3-diarylated imidazo[1,5-a]pyridine, have been synthesized using a one-pot method. These compounds exhibit significant optical properties, including large Stokes' shifts and tunable quantum yields, making them suitable for applications in luminescent materials (Volpi et al., 2017).

Antimicrobial and Antimycobacterial Applications

- Antimicrobial and Antimycobacterial Activities : A series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones have been evaluated for their antimicrobial and antimycobacterial activities. Some compounds in this series demonstrated potency comparable to standard drugs like ciprofloxacin and ethambutol (Narasimhan et al., 2011).

Advanced Synthesis Techniques

- One-Pot Synthesis Techniques : Novel one-pot synthesis techniques have been developed for creating complex structures like naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, demonstrating the versatility and efficiency of modern synthetic chemistry (Baig et al., 2017).

Pharmacological Applications

- Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. While not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).

Inhibitory Effects in Cancer Research

- Tubulin Polymerization Inhibitors in Cancer : Some imidazo[1,2-a]pyridine derivatives have been identified as tubulin polymerization inhibitors and evaluated for their antiproliferative activity against various human cancer cell lines. Specific compounds showed significant cytotoxicity, indicating potential application in cancer therapy (Mullagiri et al., 2018).

Enzyme Inhibition for Tuberculosis Treatment

- Mycobacterium tuberculosis Glutamine Synthetase Inhibitors : 3-Amino-imidazo[1,2-a]pyridines have emerged as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase, representing a significant advancement in tuberculosis treatment (Odell et al., 2009).

Structural Analysis and Drug Development

- Crystal Structure Analysis : Studies involving crystal structure analysis of imidazo[1,2-a]pyridine derivatives have provided insights into their molecular arrangement, which is crucial for drug development and understanding their pharmacological potential (Kwong et al., 2019).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with various biological targets to exert their effects

Biochemical Pathways

Given the wide range of activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the compound is a white to yellow powder or crystals, and it is stored at room temperature

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone are not mentioned in the search results, there is ongoing research into the synthesis and functionalization of imidazo[1,2-a]pyridines . This suggests that there is potential for further exploration and development of this class of compounds.

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENNIKKVQDCFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

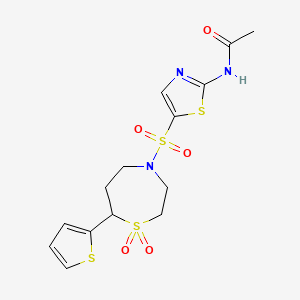

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

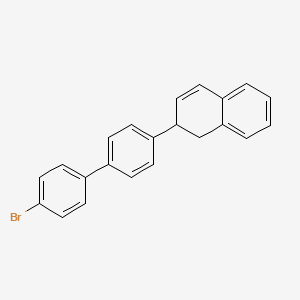

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

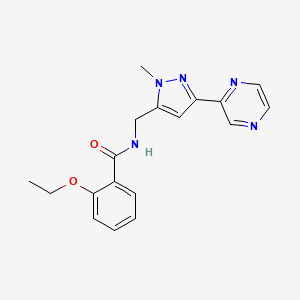

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)